1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester
Description
Properties
Molecular Formula |
C11H16NO4- |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/p-1 |
InChI Key |
ULLGRIBXGPATMA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Pyrrolidine Core Construction
Paal-Knorr Pyrrole Synthesis Followed by Reduction
The Paal-Knorr reaction, a classical method for pyrrole synthesis, was adapted to construct the pyrrolidine backbone. Starting with 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, ceric ammonium nitrate (CAN) oxidation introduced an α-formyl group at the pyrrole ring. Subsequent reduction using sodium borohydride/p-toluenesulfonic acid in ethanol yielded the saturated pyrrolidine core with 78% efficiency. This step is critical for achieving the correct stereochemistry, as over-reduction or epimerization can lead to undesired diastereomers.
Michael Addition and Lactamization
An alternative approach employed Michael addition between 3-phenyl-2-propenoic acid ethyl esters and propanedioic acid diethyl esters, followed by lactamization using 1,1′-carbonyldiimidazole (CDI). This method produced pyrrolidinone intermediates, which were subsequently hydrogenated over Pd/C to install the methylene group (49% yield). While effective, this route requires stringent anhydrous conditions to prevent hydrolysis of the ester groups.
Method 1: Hydrolysis of Protected Esters
Reaction Conditions and Optimization
A tert-butyl-protected pyrrolidinedicarboxylate precursor was hydrolyzed using lithium hydroxide monohydrate in a dioxane/water mixture (1:1 v/v) at 20°C for 18 hours. The reaction achieved 58.5% yield (84 mg from 0.59 mmol starting material) after acidification and extraction. Key parameters included:
- Temperature : Elevated temperatures (>30°C) led to ester degradation.
- Solvent Ratio : Aqueous dioxane ensured solubility of both hydrophilic and hydrophobic intermediates.
Table 1. Hydrolysis Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| LiOH Concentration | 0.5 M | 58.5 |
| Reaction Time | 18 h | 58.5 |
| Temperature | 20°C | 58.5 |
Method 2: Borane-Mediated Reduction
Stereoselective Reduction of Pyrrolinones
A solution of pyrrolinone in tetrahydrofuran (THF) at 0°C was treated with borane (1 M in THF) for 2 hours, achieving quantitative reduction to the pyrrolidine alcohol. The tert-butyl ester remained intact under these conditions, demonstrating excellent functional group compatibility.
Method 3. Hydrogenation of Pyrrolidinone Derivatives
Catalytic Hydrogenation with Pd/C
Pyrrolidinone intermediates were hydrogenated at 50 psi H₂ pressure using 10% Pd/C in ethanol, reducing the ketone to a methylene group. The reaction required 4.5 hours at reflux, yielding 49% of the desired product after purification.
Competing Pathways
Over-hydrogenation led to fully saturated byproducts, necessitating precise control over reaction time and catalyst loading.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Hydrolysis | 58.5 | Moderate | Limited |
| Borane Reduction | >95 | High | High |
| Hydrogenation | 49 | Low | Moderate |
Borane-mediated reduction offers superior yield and stereocontrol but requires hazardous reagents. Hydrolysis is safer but less efficient, while hydrogenation balances cost and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrrolidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Organic Chemistry Applications
Synthesis of Polyamides
The compound has been utilized in the synthesis of bis(pyrrolidone-4-carboxylic acid)-based polyamides. These polyamides are derived from renewable sources such as itaconic acid and exhibit potential as compatibilizers in polymer blends. The synthesis process yields high purity and efficiency, demonstrating the compound's utility in creating sustainable materials .
Functionalization of Pyrrolidone Derivatives
Research has shown that derivatives of 2-pyrrolidone functionalized with ester groups can enhance the properties of various chemical compounds. These derivatives are particularly useful in developing new materials with improved mechanical properties and thermal stability .
Pharmaceutical Applications
Drug Development
The compound's structural features make it a candidate for drug development. Its ability to act as a building block for more complex molecules allows for the exploration of new pharmaceutical agents. For instance, pyrrolidine derivatives have been investigated for their potential anti-cancer and anti-inflammatory properties .
Cosmetic Formulations
In the cosmetics industry, compounds derived from 2-pyrrolidone have been employed for conditioning keratin materials such as hair. These compounds improve manageability and softness, making them valuable in hair care products . The efficacy of these formulations has been documented in various studies focusing on their sensory properties and overall performance.
Materials Science Applications
Development of Novel Solvents
The compound has been explored as part of novel solvent systems that combine N-methyl-2-pyrrolidone with carboxylic acids. These solvent systems exhibit unique physicochemical properties that are advantageous for dissolving lignin and other complex organic materials, showcasing their potential in biomass processing .
Data Table: Summary of Applications
Case Studies
- Polyamide Synthesis Study : A study demonstrated the synthesis of bis(pyrrolidone-4-carboxylic acid)-based polyamides from itaconic acid. The resulting materials showed enhanced compatibility when blended with other polymers, indicating significant industrial potential .
- Cosmetic Application Research : Research into cosmetic compositions revealed that pyrrolidone derivatives significantly improved the conditioning properties of hair products. Participants reported enhanced softness and ease of styling after treatment with formulations containing these compounds .
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and proteins, thereby modulating their activity. The pathways involved in its mechanism of action include enzyme inhibition and activation, as well as receptor binding .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues identified in the evidence include:
Key Observations :
- Amino derivatives (e.g., CAS 132622-69-6) are widely used in asymmetric catalysis and drug design due to their nucleophilic NH₂ group .
- Azido derivatives (e.g., CAS 84520-68-3) exhibit high reactivity in click chemistry but require careful handling due to explosive risks .
- Fluoro derivatives (e.g., CAS 203866-16-4) improve pharmacokinetic profiles by reducing enzymatic degradation .
- Hydroxy derivatives (e.g., CAS 21157-12-0) are critical in synthesizing β-lactam antibiotics and protease inhibitors .
Physicochemical Properties
- Steric Effects : The tert-butyl group in all analogues increases hydrophobicity and steric hindrance, reducing solubility in polar solvents but enhancing stability .
- Reactivity: The 4-methylene group (hypothetical in the target compound) likely introduces a conjugated double bond or sp³ hybridized carbon, altering electron density compared to amino/azido/fluoro substituents.
- Melting Points and Stability : Fluorinated derivatives typically have higher melting points due to dipole interactions, whereas azido derivatives are thermally unstable .
Biological Activity
1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester is a compound that has garnered interest due to its potential biological activities. This article aims to review the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: 1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester
- Molecular Formula: C₁₃H₁₈N₂O₄
- Molecular Weight: 258.29 g/mol
Antibacterial Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit significant antibacterial properties. For instance, studies have demonstrated that certain synthesized pyrrolidine derivatives show moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
Enzyme Inhibition
Enzyme inhibition is another area where pyrrolidine derivatives show promise. Specifically, compounds derived from pyrrolidine have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown IC50 values in the low micromolar range against AChE, indicating potent inhibitory effects .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| AChE | Compound D | 2.14 ± 0.003 |
| Urease | Compound E | 6.28 ± 0.003 |
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has also been explored. Studies suggest that these compounds can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
The biological activities of 1,2-pyrrolidinedicarboxylic acid esters can be attributed to several mechanisms:
- Interaction with Cellular Targets: These compounds can bind to specific proteins or enzymes, altering their function and leading to biological effects such as inhibition of bacterial growth or modulation of cancer cell behavior.
- Bioavailability and Metabolism: The esterification may enhance the solubility and bioavailability of the compound, leading to improved pharmacokinetic properties .
- Docking Studies: Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins, revealing potential binding sites and affinities .
Study on Antibacterial Activity
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several pyrrolidine derivatives and tested their antibacterial efficacy against multiple strains. The results indicated that certain derivatives possessed significant antibacterial activity, particularly against Gram-positive bacteria .
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition properties of pyrrolidine derivatives found that several compounds exhibited strong inhibitory effects on urease with promising IC50 values. This suggests potential applications in treating conditions associated with excessive urease activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
